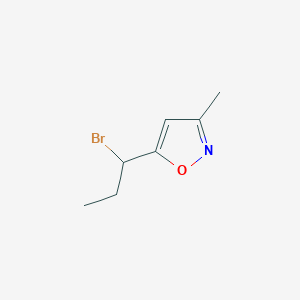

5-(1-Bromopropyl)-3-methylisoxazole

Description

Significance of the Isoxazole (B147169) Heterocycle in Contemporary Organic Synthesis and Chemical Research

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern organic and medicinal chemistry. mdpi.comigi-global.comnih.govresearchgate.net Its unique structural and electronic properties make it a valuable scaffold for the development of new therapeutic agents and a versatile building block in organic synthesis. researchgate.netnih.gov The stability of the isoxazole ring allows for extensive functionalization, yet the inherent weakness of the N-O bond provides a strategic site for ring-cleavage reactions, revealing masked functionalities like β-hydroxy ketones or 1,3-dicarbonyls. researchgate.net This dual nature makes isoxazoles powerful synthetic intermediates. researchgate.net

Isoxazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govresearchgate.net This has led to the incorporation of the isoxazole moiety into numerous FDA-approved drugs, such as the anti-inflammatory drug Parecoxib and the antibiotic Oxacillin. nih.govresearchgate.net The primary synthetic routes to the isoxazole core involve 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. researchgate.netnih.gov

Contextualizing Halogenated Alkyl-Substituted Isoxazoles within Advanced Chemical Space

The introduction of halogen atoms and alkyl substituents onto the isoxazole ring significantly expands its chemical diversity and modulates its biological and chemical properties. Halogenation, in particular, can enhance the potency of bioactive molecules. For instance, studies on certain isoxazole derivatives revealed that an ortho-substituted bromo compound demonstrated superior cytotoxic effects compared to other halogenated analogues. nih.gov

Halogenated isoxazoles serve as key intermediates for further molecular elaboration through cross-coupling reactions, allowing for the introduction of various functional groups. The synthesis of these compounds can be achieved through several methods, including the decarboxylative halogenation of isoxazole-4-carboxylic acids using reagents like N-bromosuccinimide (NBS). researchgate.net The presence of an alkyl group, such as a propyl chain, further influences the lipophilicity and steric profile of the molecule, which can be critical for its interaction with biological targets. The combination of a halogen and an alkyl substituent, as seen in 5-(1-Bromopropyl)-3-methylisoxazole, creates a highly functionalized and potentially reactive molecule poised for use in complex synthetic pathways.

Overview of the Academic Research Scope for this compound

Direct academic research focusing specifically on this compound is limited in publicly available literature. Its primary role appears to be that of a specialized chemical intermediate or building block, rather than an end-product with documented biological activity. The structure suggests its utility in synthetic chemistry, where the bromo-substituted propyl group at the C5 position acts as a reactive handle. This allows for nucleophilic substitution reactions to connect the isoxazole core to other molecular fragments, a common strategy in the synthesis of more complex molecules for drug discovery or materials science.

While specific data for this compound is scarce, the properties of related, simpler isoxazoles are well-documented and provide context for its potential chemical behavior.

Table 1: Physicochemical Properties of Related Isoxazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 5-Bromo-3-methylisoxazole | C₄H₄BrNO | 161.98 | 816-123-5 | A structurally related building block. nih.gov |

| 3-Bromo-5-methylisoxazole | C₄H₄BrNO | 161.98 | 25741-97-3 | An isomer of 5-bromo-3-methylisoxazole. ambeed.com |

| 5-Amino-4-bromo-3-methylisoxazole | C₄H₅BrN₂O | 177.00 | 33084-49-0 | A solid at room temperature with a melting point of 66-71 °C. sigmaaldrich.com |

| 5-Amino-3-methylisoxazole | C₄H₆N₂O | 98.10 | 1072-67-9 | A key precursor in the synthesis of various derivatives. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10BrNO |

|---|---|

Molecular Weight |

204.06 g/mol |

IUPAC Name |

5-(1-bromopropyl)-3-methyl-1,2-oxazole |

InChI |

InChI=1S/C7H10BrNO/c1-3-6(8)7-4-5(2)9-10-7/h4,6H,3H2,1-2H3 |

InChI Key |

HZRUMYCGLOCOPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=NO1)C)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformative Potential of 5 1 Bromopropyl 3 Methylisoxazole

Reactions Involving the Bromine Atom at the Propyl Side Chain

The bromine atom, being a good leaving group, is the focal point for numerous transformations at the propyl side chain. libretexts.org Its position on a secondary carbon atom allows for reactivity patterns that can include both bimolecular and unimolecular pathways, depending on the nature of the reacting species and the solvent system employed.

The secondary bromoalkane structure of 5-(1-Bromopropyl)-3-methylisoxazole is amenable to nucleophilic substitution, a fundamental class of reactions for introducing a wide variety of functional groups. gacariyalur.ac.innumberanalytics.com These reactions can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions. Strong, unhindered nucleophiles and polar aprotic solvents typically favor the concerted SN2 mechanism, while weaker nucleophiles and polar protic solvents promote the stepwise SN1 pathway via a carbocation intermediate. numberanalytics.com

The reaction with various nucleophiles can lead to the formation of new carbon-heteroatom and carbon-carbon bonds. For instance, alkoxides or hydroxides can be used to form ethers and alcohols (C-O bonds), while amines can be employed to synthesize primary, secondary, or tertiary amines (C-N bonds). acs.org Thiolates are effective for the creation of thioethers (C-S bonds), and carbanions, such as those derived from malonic esters, can be used to forge new C-C bonds.

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product Functional Group | Bond Formed |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | C-O |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | C-O |

| Amine | Ammonia (NH₃) | Primary Amine | C-N |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | C-S |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | C-C |

| Enolate | Sodium diethyl malonate | Alkylated Malonic Ester | C-C |

The bromine atom on the propyl side chain can participate in organometallic cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are prominent examples. organic-chemistry.orgscielo.brrsc.org

The Suzuki coupling, for instance, would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base. acs.orgnih.govorganic-chemistry.orgresearchgate.net The choice of ligand for the palladium catalyst is crucial for the successful coupling of secondary alkyl halides, as it must facilitate the oxidative addition and reductive elimination steps while suppressing potential side reactions like β-hydride elimination. nih.gov Similarly, the Heck reaction could be used to couple the bromoalkane with an alkene, although this is less common for alkyl halides compared to aryl or vinyl halides. pearson.comnih.govorganic-chemistry.orgnumberanalytics.comnih.gov

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-(1-Arylpropyl)-3-methylisoxazole |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | 5-(1-Styrylpropyl)-3-methylisoxazole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-(1-Alkynylpropyl)-3-methylisoxazole |

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a secondary alkyl radical. This can be initiated by radical initiators like AIBN (azobisisobutyronitrile) or by photolysis. vanderbilt.edu The resulting radical can then participate in a variety of transformations. iupac.org For example, it can be trapped by hydrogen atom donors to effect a reduction, or it can add to alkenes or other radical acceptors to form new carbon-carbon bonds. harvard.edu Such radical cyclizations are a powerful tool for the construction of five-membered rings. nih.gov

Reactivity of the Isoxazole (B147169) Ring System under Various Conditions

The isoxazole ring, while aromatic, possesses unique reactivity due to the presence of the nitrogen-oxygen bond and the influence of its substituents. clockss.orgjocpr.comresearchgate.net

Electrophilic aromatic substitution on the 3,5-disubstituted isoxazole ring of this compound is predicted to occur at the C4 position. This regioselectivity is governed by the electronic effects of the substituents and the stability of the cationic intermediate (sigma complex) formed during the reaction. Both the methyl group at C3 and the alkyl group at C5 are electron-donating, which activates the ring towards electrophilic attack, with the C4 position being the most nucleophilic. Common electrophilic substitution reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen and a Lewis acid catalyst). libretexts.orgmasterorganicchemistry.com

The isoxazole ring is susceptible to cleavage under certain nucleophilic and reductive conditions. researchgate.netnsf.gov The weak N-O bond is the point of initial cleavage in many of these reactions. nsf.gov Reductive cleavage, often achieved through catalytic hydrogenation (e.g., using H₂/Pd-C), is a common method for opening the isoxazole ring to yield an enaminone. nih.gov

Base-mediated ring opening is also a known pathway, particularly for isoxazoles with an acidic proton. researchgate.net In the case of this compound, strong bases could potentially abstract a proton from the methyl group at C3, initiating a cascade of reactions leading to ring-opened products. The precise nature of the product would depend on the reaction conditions and the workup procedure. For some isoxazoles, ring-opening can also be induced by fluorinating agents, leading to fluorinated carbonyl compounds. researchgate.net

Rearrangement Reactions and Isomerizations

While specific, documented examples of rearrangement and isomerization reactions involving this compound are not extensively reported in publicly available literature, the inherent chemical nature of the isoxazole ring and the presence of a bromoalkyl substituent suggest potential for such transformations. One notable rearrangement reaction associated with the isoxazole nucleus is the Boulton–Katritzky rearrangement. This reaction typically involves the recyclization of a 3-acylamino- or 3-aroylamino-isoxazole derivative in the presence of a base, leading to a new heterocyclic system. For instance, the base-promoted rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones results in the formation of 3-hydroxy-2-(2-aryl nih.govresearchgate.netnih.govtriazol-4-yl)pyridines. nih.gov Although this example involves a fused isoxazole system, it highlights the potential for cleavage and reformation of the isoxazole ring under specific conditions.

Theoretically, the presence of the bromine atom in this compound could facilitate intramolecular rearrangements under the influence of appropriate reagents or catalysts. For example, treatment with a Lewis acid could potentially induce a Wagner-Meerwein type rearrangement of the propyl chain, contingent on the formation of a carbocationic intermediate. Furthermore, under basic conditions, elimination of hydrogen bromide to form an alkenyl-isoxazole, followed by a nih.govnih.gov-sigmatropic shift, could lead to isomeric products. However, without direct experimental evidence, these remain hypothetical pathways.

This compound as a Versatile Synthetic Building Block and Intermediate

The true synthetic value of this compound lies in its utility as a versatile building block. The reactive carbon-bromine bond serves as a key handle for introducing a wide variety of functional groups and for constructing more elaborate molecular frameworks.

Role in the Construction of Complex Organic and Heterocyclic Architectures

The bromine atom in this compound is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of derivatives. For instance, reaction with primary or secondary amines would yield the corresponding amino-substituted isoxazoles, which are themselves valuable precursors for further transformations.

This reactivity is exemplified by the synthesis of other functionalized isoxazoles. For example, an alternative approach to synthesizing 5-fluoromethylisoxazoles involves the nucleophilic substitution of 5-bromomethyl derivatives. nih.gov This principle can be extended to this compound, allowing access to a range of 5-(1-substituted-propyl)-3-methylisoxazoles.

Furthermore, the bromoalkyl moiety can participate in cyclization reactions to form fused heterocyclic systems. For example, intramolecular cyclization of 5-halo-substituted furanylamides has been shown to produce rearranged dihydroquinones and other complex oxabicycles. nih.gov Similarly, domino alkylation-cyclization reactions of propargyl bromides with thioureas lead to the formation of 2-aminothiazoles. organic-chemistry.org By analogy, this compound could be employed in similar domino or multi-component reactions to construct novel fused isoxazole-containing heterocycles. The synthesis of isoxazolo[5,4-b]pyridines through microwave-assisted multi-component reactions in water further underscores the potential of isoxazole building blocks in constructing complex heterocyclic systems. nih.gov

The table below illustrates the potential for creating diverse structures from this compound through nucleophilic substitution.

| Nucleophile | Resulting Functional Group at C1 of Propyl Chain | Potential Product Class |

| Ammonia | -NH2 | Primary Amine |

| Primary Amine (R-NH2) | -NHR | Secondary Amine |

| Secondary Amine (R2NH) | -NR2 | Tertiary Amine |

| Thiol (R-SH) | -SR | Thioether |

| Alkoxide (R-O⁻) | -OR | Ether |

| Cyanide (CN⁻) | -CN | Nitrile |

| Azide (N3⁻) | -N3 | Azide |

Application in Divergent Synthesis and Chemical Library Generation

Divergent synthesis aims to create a library of structurally diverse compounds from a common starting material. The reactivity of this compound makes it an ideal scaffold for such synthetic strategies. By systematically reacting it with a diverse set of nucleophiles, a large library of isoxazole derivatives can be rapidly generated.

This approach is well-established for other functionalized isoxazoles. For example, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been successfully used to generate combinatorial libraries of isoxazole-based compounds through various reactions like the Baylis-Hillman reaction, Michael addition, and reductive amination. researchgate.net Similarly, the electrophilic cyclization of alkynone O-methyl oximes can produce highly substituted 4-iodoisoxazoles, which can then be subjected to a variety of palladium-catalyzed cross-coupling reactions to build molecular complexity, demonstrating a strategy for library synthesis. nih.gov

The utility of this compound in this context can be envisioned through a divergent synthetic scheme where the initial nucleophilic substitution at the bromine-bearing carbon is followed by further modifications on the newly introduced functional group or on the isoxazole ring itself. For instance, a primary amine introduced via substitution could undergo subsequent acylation, sulfonylation, or alkylation to further diversify the library.

The table below outlines a hypothetical divergent synthesis approach starting from this compound.

| Generation | Reaction | Reactant | Product |

| 0 | - | - | This compound |

| 1 | Nucleophilic Substitution | Sodium Azide | 5-(1-Azidopropyl)-3-methylisoxazole |

| 2a | Staudinger Reduction | Triphenylphosphine, Water | 5-(1-Aminopropyl)-3-methylisoxazole |

| 2b | Huisgen Cycloaddition | Alkyne (R-C≡CH) | 5-(1-(1,2,3-Triazol-1-yl)propyl)-3-methylisoxazole |

| 3a (from 2a) | Acylation | Acetyl Chloride | N-(1-(3-methylisoxazol-5-yl)propyl)acetamide |

| 3b (from 2a) | Reductive Amination | Aldehyde (R'CHO) | N-Alkyl-1-(3-methylisoxazol-5-yl)propan-1-amine |

This systematic and modular approach allows for the efficient generation of a large number of distinct molecules, which can be invaluable for screening in drug discovery and materials science research.

Spectroscopic and Structural Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and spectral databases reveals a significant gap in the characterization of the chemical compound This compound . Despite extensive searches for advanced spectroscopic and structural elucidation data, specific experimental details regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and FT-Raman), and mass spectrometry are not publicly available.

This absence of information prevents a detailed analysis of its molecular structure and properties as outlined in the requested scientific article format. The required sections on ¹H and ¹³C NMR spectral interpretation, advanced 2D NMR techniques, molecular fingerprinting through vibrational spectroscopy, and mass spectrometry fragmentation analysis cannot be completed without foundational experimental data.

While the synthesis and spectroscopic characterization of various other substituted isoxazoles are documented, this information is not directly applicable to the unique structure of this compound. The specific arrangement of the 1-bromopropyl group at the 5-position and the methyl group at the 3-position of the isoxazole ring creates a distinct chemical entity for which dedicated spectroscopic analysis is necessary for accurate structural confirmation and property determination.

Further research, including the synthesis and subsequent spectroscopic analysis of this compound, would be required to generate the data necessary for a thorough scientific discussion as per the requested outline. Without such primary data, any attempt to populate the specified sections would be speculative and would not adhere to the principles of scientific accuracy.

Advanced Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This level of precision allows for the calculation of a unique elemental formula, providing strong evidence for the identity of a compound.

For 5-(1-Bromopropyl)-3-methylisoxazole, HRMS would be employed to confirm its molecular formula, C₇H₁₀BrNO. The analysis is typically performed using soft ionization techniques such as electrospray ionization (ESI), which minimizes fragmentation and preserves the molecular ion. rsc.org The instrument, often a time-of-flight (TOF) or Orbitrap mass analyzer, can distinguish between ions of very similar nominal mass.

In a typical HRMS experiment, the experimentally measured mass of the protonated molecule ([M+H]⁺) or a sodium adduct ([M+Na]⁺) is compared to the theoretically calculated mass. The small mass difference, usually in the range of parts per million (ppm), validates the proposed elemental composition. While direct HRMS data for this compound is not available in the cited literature, the table below illustrates the expected results based on analyses of similar isoxazole-containing compounds. rsc.org

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z | Found m/z | Mass Difference (ppm) |

| [M+H]⁺ | C₇H₁₁BrNO⁺ | 220.0022 | Hypothetical | Hypothetical |

| [M+Na]⁺ | C₇H₁₀BrNNaO⁺ | 241.9841 | Hypothetical | Hypothetical |

Note: "Found m/z" and "Mass Difference" are hypothetical as direct experimental data for this specific compound is not publicly available.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem Mass Spectrometry, also known as MS/MS, is a technique that provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This method is invaluable for confirming the connectivity of atoms within a molecule. In an MS/MS experiment, the molecular ion of this compound would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragments analyzed. wikipedia.org

The fragmentation pattern is predictable based on the chemical structure of the compound. For this compound, several key fragmentation pathways would be expected:

Loss of Bromine: The carbon-bromine bond is relatively weak and prone to cleavage. A primary fragmentation event would be the loss of a bromine radical (•Br), resulting in a significant fragment ion.

Cleavage of the Propyl Chain: Fragmentation can occur along the propyl side chain, leading to the loss of ethyl or propyl fragments.

Isoxazole (B147169) Ring Opening: The isoxazole ring can undergo characteristic cleavage, providing further structural confirmation.

The fragmentation of brominated organic compounds has been studied, and the loss of the halogen is a common and diagnostically important fragmentation pathway. nih.govacs.org The study of these fragmentation patterns allows for the unambiguous confirmation of the different structural components of the molecule. researchgate.net

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss |

| 220.0022 | 141.0757 | Br |

| 220.0022 | 191.0390 | C₂H₅ |

| 141.0757 | 96.0444 | C₂H₅N |

| 141.0757 | 82.0651 | C₃H₅O |

Note: The m/z values are based on theoretical calculations for the most abundant isotopes.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for complete structural characterization. The resulting crystal structure would confirm the substitution pattern of the isoxazole ring and define the stereochemistry at the chiral center of the 1-bromopropyl group.

Although a crystal structure for this compound is not present in the reviewed literature, the amenability of 3,5-disubstituted isoxazoles to crystallographic analysis is well-documented. nih.govwpmucdn.com These studies demonstrate that the isoxazole core provides a rigid scaffold, and the substituents influence the crystal packing. The presence of the bromine atom in the target compound could lead to specific halogen bonding interactions within the crystal lattice, which would be clearly identifiable through X-ray crystallography.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of 5-(1-Bromopropyl)-3-methylisoxazole. These calculations solve the Schrödinger equation approximately for the molecule, yielding information about its geometry, energy, and electron distribution.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic properties and optimize the geometry of isoxazole (B147169) derivatives. nih.gov The selection of a functional and a basis set is critical for obtaining reliable results.

For molecules containing elements like bromine, a variety of functionals can be employed. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used and have been shown to provide robust results for the geometry and electronic structure of many organic molecules. nih.govcuny.edu Other functionals, like the Minnesota functional M06-2X , are often chosen for their improved performance in describing non-covalent interactions and thermochemistry. cuny.edu

The choice of basis set is equally important. Pople-style basis sets, such as 6-31G(d,p) , are commonly used for initial geometry optimizations and frequency calculations as they provide a good description of molecular structure for a reasonable computational expense. nih.gov For higher accuracy, especially when dealing with heavier elements like bromine and for describing electron correlation more precisely, larger basis sets like 6-311++G(d,p) or correlation-consistent basis sets (e.g., cc-pVDZ) are often employed. plos.org When heavy atoms are present, basis sets incorporating effective core potentials (ECPs), such as the Stuttgart-Dresden (SDD) basis set, can be efficient. researchgate.netrsc.org

A typical DFT study on this compound would begin with a geometry optimization to find the lowest energy structure. This optimized geometry is a prerequisite for further calculations, such as predicting spectroscopic data or reaction pathways.

While DFT is highly effective, ab initio (from first principles) methods provide a systematically improvable hierarchy for electronic structure calculations. These methods are generally more computationally demanding but can offer higher accuracy.

The simplest ab initio method is Hartree-Fock (HF) theory . While HF systematically neglects a portion of the electron correlation, it is often a starting point for more advanced calculations and has been used to compute vibrational frequencies for related heterocyclic systems. nih.govnih.gov

To achieve higher accuracy, post-Hartree-Fock methods are necessary. These include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. For studying specific phenomena like photochemical reactions or excited states, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are the methods of choice. rsc.org For a molecule like this compound, these high-level methods could be used to precisely calculate properties like ionization potential, electron affinity, or to investigate excited state potential energy surfaces, although their computational cost would be significant.

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental data. rsc.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. iu.edu.sa The process involves optimizing the molecular geometry and then performing a GIAO calculation on the stable conformer(s). The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov The accuracy of these predictions can be high enough to help distinguish between different isomers. rsc.org

Table 1: Hypothetical Predicted NMR Chemical Shifts (δ, ppm) for this compound (Calculated at the B3LYP/6-311+G(d,p) level with solvent effects modeled by PCM)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(3)-CH₃ | 2.45 | 12.1 |

| C(4)-H | 6.30 | 103.5 |

| C(5) | - | 170.2 |

| CH(Br) | 4.95 | 55.8 |

| CH₂(CH₃) | 2.10 | 28.4 |

| CH₂(CH₃) | 1.05 | 11.5 |

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated to aid in the analysis of experimental spectra. Following geometry optimization, a frequency calculation is performed at the same level of theory. nih.gov This calculation yields the harmonic vibrational frequencies and their corresponding intensities. The results not only help in assigning experimental bands to specific vibrational modes (e.g., C=N stretch, C-H bend) but also serve to confirm that the optimized geometry is a true energy minimum (characterized by the absence of imaginary frequencies). youtube.com

Table 2: Selected Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3120 | Low | C(4)-H Stretch |

| 2985 | Medium | C-H Stretch (propyl/methyl) |

| 1610 | High | C=N Stretch (isoxazole ring) |

| 1450 | Medium | CH₃/CH₂ Bend |

| 1150 | High | Ring Skeletal Vibration |

| 680 | Medium | C-Br Stretch |

Conformational Analysis and Exploration of Potential Energy Surfaces

The 1-bromopropyl substituent in this compound introduces conformational flexibility. The rotation around the single bond connecting the chiral carbon of the propyl group to the C5 position of the isoxazole ring leads to different spatial arrangements (conformers) with varying energies.

A conformational analysis is performed to identify the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net This is typically done by systematically rotating the dihedral angle of interest (in this case, the C4-C5-Cα-Cβ angle of the propyl group) and calculating the energy at each step. This generates a potential energy surface (PES) scan. The minima on this surface correspond to stable conformers, while the maxima correspond to transition states for rotation. researchgate.net Identifying the global minimum energy conformer is crucial, as its geometry is used for subsequent accurate property calculations. iu.edu.sa

Table 3: Hypothetical Relative Energies of Conformers of this compound (Based on a PES scan at the DFT level)

| Conformer | Dihedral Angle (C4-C5-Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar (AP) | ~180° | 0.00 | 75.5 |

| Synclinal (SC1) | ~60° | 1.10 | 12.5 |

| Synclinal (SC2) | ~-60° | 1.25 | 12.0 |

Computational Studies of Reactivity and Reaction Mechanisms

Computational methods are instrumental in exploring the reactivity of this compound. Given the presence of a bromine atom, a good leaving group, nucleophilic substitution reactions are a likely pathway for chemical transformation. Computational studies can model these reactions to predict their feasibility and regioselectivity. mdpi.com

By calculating properties like electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), one can identify the most reactive sites on the molecule. For instance, the carbon atom attached to the bromine is expected to be electrophilic and thus susceptible to nucleophilic attack.

To fully understand a chemical reaction, it is essential to map out the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Computational chemists use various algorithms to locate and optimize the geometry of transition states. Once a TS structure is found, a frequency calculation is performed to confirm its identity. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products. rsc.org The energy difference between the reactants and the transition state gives the activation energy (ΔE‡) of the reaction, a key parameter in determining the reaction rate. mdpi.com For example, studying the Sₙ2 reaction of this compound with a nucleophile (e.g., OH⁻) would involve locating the pentavalent carbon transition state.

Table 4: Hypothetical Calculated Energy Profile for an Sₙ2 Reaction (Reaction: R-Br + OH⁻ → R-OH + Br⁻)

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State | [HO···C(H)(Et)(Isox)···Br]⁻ | +22.5 (Activation Energy) |

| Products | 5-(1-Hydroxypropyl)-3-methylisoxazole + Br⁻ | -15.0 |

Molecular Modeling and Simulation Methodologies

The simulation process begins by defining a force field, which is a set of parameters and equations that approximates the potential energy of the system. Common force fields for organic molecules include AMBER, GROMOS, or OPLS. The molecule is then placed in a simulation box, often filled with a solvent like water or an organic solvent, to mimic realistic conditions. The system undergoes an energy minimization step to remove any unfavorable starting geometries, followed by an equilibration phase. During equilibration, the temperature and pressure of the system are gradually adjusted to the desired conditions, allowing the system to relax into a stable state.

Once equilibrated, the production phase of the MD simulation is run, during which the trajectories of all atoms are calculated by integrating Newton's laws of motion. researchgate.net This production run can span from nanoseconds to microseconds, depending on the process being studied. nih.gov Analysis of the resulting trajectory can reveal important information about the molecule's behavior. For this compound, this includes identifying the most stable conformations of the bromopropyl side chain, calculating the rotational energy barriers around its single bonds, and observing how the molecule interacts with and orients itself within the solvent.

Table 2: Illustrative Parameters for an MD Simulation of this compound

| Parameter | Value / Description | Purpose |

|---|---|---|

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations) | Defines inter- and intramolecular interactions. |

| Solvent | Explicit Water (TIP3P model) | Simulates an aqueous environment. |

| Simulation Box | Cubic, 10 Å buffer from molecule | Contains the system with periodic boundary conditions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

| Temperature | 300 K | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Equilibration Time | 2 ns | Allows the system to reach thermal and pressure equilibrium. researchgate.net |

| Production Time | 100 ns | Collects data for analyzing dynamic behavior. nih.gov |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com While widely used in drug design to dock ligands into protein active sites, the methodology can be adapted for non-biological contexts to predict other types of intermolecular interactions.

For this compound, theoretical docking could be used to study its interaction with a solid surface, such as a chromatographic stationary phase (e.g., silica (B1680970) or a C18-functionalized surface). This can help in predicting its retention behavior in techniques like High-Performance Liquid Chromatography (HPLC). The docking algorithm would explore various possible binding poses of the molecule on a model of the surface, calculating an estimated binding affinity or "docking score" for each pose. acs.org This score is based on factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.

Another non-biological application is the study of self-association or dimerization. In this scenario, one molecule of this compound is treated as the "receptor" and a second molecule as the "ligand." The docking simulation would then predict the most stable dimeric conformations, providing insight into potential aggregation behavior in a non-polar solvent. The results would highlight the key intermolecular interactions, such as dipole-dipole interactions between the isoxazole rings or van der Waals forces between the propyl chains, that stabilize the dimer.

Table 3: Hypothetical Docking Scores for Non-Biological Interactions

| Interaction Scenario | Predicted Binding Mode | Docking Score (kcal/mol) | Key Intermolecular Forces |

|---|---|---|---|

| Interaction with Silica Surface | Oxygen of isoxazole ring interacts with surface silanol (B1196071) group | -4.5 | Hydrogen Bonding, Dipole-Surface |

| Self-Association (Dimerization) | Antiparallel arrangement of isoxazole rings | -3.2 | Dipole-Dipole, π-π Stacking |

| Self-Association (Dimerization) | Propyl chains interdigitated | -2.1 | Van der Waals, Hydrophobic Effect |

Quantitative Structure-Property Relationships (QSPR) based on Theoretical Descriptors (excluding direct chemical/physical properties)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of a molecule with its properties. wiley.com The foundation of a QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and electronic properties. nih.govnih.gov For this compound, a wide array of theoretical descriptors can be calculated from its 2D or 3D structure.

The process involves first generating a large pool of descriptors using specialized software. These descriptors fall into several categories:

Constitutional Descriptors: Based on the molecular formula and atom counts (e.g., molecular weight, number of nitrogen atoms, number of rings).

Topological Descriptors: Derived from the 2D representation of the molecule, describing atomic connectivity and branching (e.g., Wiener index, Kier & Hall connectivity indices). nih.gov

Geometrical Descriptors: Calculated from the 3D structure of the molecule (e.g., molecular surface area, volume, principal moments of inertia).

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Once calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to select a small subset of the most relevant descriptors and build a mathematical model that relates them to a specific property. researchgate.net This approach allows for the prediction of properties for new or untested compounds based solely on their structure, without the need for experimental measurement. researchgate.net

Table 4: Examples of Theoretical Descriptors for QSPR Analysis of this compound

| Descriptor Class | Example Descriptor Name | Description |

|---|---|---|

| Constitutional | nAtom |

Total number of atoms in the molecule. |

| Topological | chi1 (First-order connectivity index) |

Describes molecular branching and complexity. |

| Geometrical | ASA (Accessible Surface Area) |

The surface area of the molecule accessible to a solvent. |

| Quantum-Chemical | Dipole (Dipole Moment) |

A measure of the molecule's overall polarity. |

| Quantum-Chemical | E_HOMO |

Energy of the Highest Occupied Molecular Orbital. |

Advanced Applications in Chemical Research and Development Methodological Focus

Role in the Development of Chemical Probes and Tool Compounds

No specific research has been found detailing the use of 5-(1-Bromopropyl)-3-methylisoxazole as a chemical probe or tool compound. While the bromoalkyl functional group offers a reactive site for potential conjugation to other molecules, and the isoxazole (B147169) ring serves as a stable heterocyclic core, there are no published studies that have utilized this specific compound to investigate biological processes or validate drug targets.

Integration into Polymer Chemistry and Supramolecular Assembly

There is no available literature on the integration of This compound into polymer chains or its use in forming supramolecular structures. The reactive bromide could theoretically serve as an initiation site for certain types of polymerization or as a point of attachment to a polymer backbone, but these potential applications have not been described in scientific reports.

Precursor for Novel Functional Materials

No studies have been identified that use This compound as a direct precursor for the synthesis of novel functional materials with specific electronic, optical, or other properties. Research on functional materials derived from isoxazoles typically involves different substitution patterns and functionalities that are not present in this specific molecule.

Conclusion and Future Research Perspectives

Synthesis and Reactivity: Unexplored Avenues and Challenges

The synthesis of isoxazole (B147169) derivatives is well-established, often involving 1,3-dipolar cycloaddition reactions or condensation of β-diketones with hydroxylamine (B1172632). nih.govsphinxsai.com For 5-(1-Bromopropyl)-3-methylisoxazole, the introduction of the bromopropyl group represents a key synthetic challenge, with bromination of related isoxazole structures sometimes leading to complex product mixtures. rsc.org

Future synthetic research could explore more regioselective and stereoselective bromination techniques. The use of modern halogenation reagents, potentially under photoredox catalysis, could provide milder and more controlled reaction conditions. numberanalytics.com Furthermore, developing one-pot syntheses that combine the formation of the isoxazole ring with the functionalization of the side chain would be a significant advancement in efficiency. nih.gov

The reactivity of the bromine atom in this compound is a gateway to a vast array of derivatives. While nucleophilic substitution reactions are expected, the exploration of its participation in cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, remains a largely unexplored frontier. These reactions would enable the introduction of a wide range of functional groups, significantly expanding the chemical space accessible from this starting material.

A key challenge will be to control the reactivity and prevent undesired side reactions. The isoxazole ring itself can be susceptible to cleavage under certain conditions, and the presence of the methyl group at the 3-position and the bromine at the 1-position of the propyl chain will influence the electronic properties and steric hindrance of the molecule, impacting its reactivity. researchgate.net

| Potential Reaction Type | Example Reagents | Potential Product Class | Research Focus |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Amino-, Thio-, and Ether-isoxazoles | Exploring a diverse range of nucleophiles and optimizing reaction conditions. |

| Suzuki Coupling | Boronic acids/esters, Pd catalyst | Aryl- or Heteroaryl-substituted isoxazoles | Investigating catalyst systems and reaction compatibility with the isoxazole core. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | Alkynyl-isoxazoles | Accessing novel linear and rigid molecular architectures. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | N-Aryl or N-Heteroaryl isoxazoles | Creating complex amine derivatives with potential biological activity. |

| Radical Reactions | Radical initiators, H-atom donors | Defunctionalized or rearranged products | Understanding the stability and potential for controlled radical transformations. |

Opportunities for Advanced Computational and Spectroscopic Characterization Methodologies

Advanced analytical techniques are crucial for unequivocally characterizing novel compounds and understanding their behavior. 166.70.226researchgate.netacs.orgbuffalostate.edu For this compound and its derivatives, a combination of spectroscopic and computational methods will be indispensable.

Spectroscopic Characterization: While standard techniques like ¹H and ¹³C NMR, mass spectrometry, and FT-IR are fundamental for structural elucidation, more advanced methods can provide deeper insights. researchgate.neticm.edu.plresearchgate.net Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous assignment of all protons and carbons, especially for more complex derivatives. The influence of the bromopropyl group on the electronic environment of the isoxazole ring can be studied through detailed analysis of chemical shifts and coupling constants. mdpi.com

Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to complement experimental data. numberanalytics.com DFT can be used to:

Predict the most stable conformations of the molecule.

Calculate theoretical NMR and IR spectra to aid in experimental data interpretation.

Model reaction pathways and transition states to understand reactivity and selectivity. numberanalytics.com

Determine electronic properties such as molecular electrostatic potential and frontier molecular orbitals, which can provide insights into its reactivity and potential intermolecular interactions.

| Analytical Technique | Information Gained | Research Application |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous proton and carbon assignments, connectivity. | Structural confirmation of new derivatives. |

| X-ray Crystallography | Definitive solid-state structure and stereochemistry. | Elucidation of absolute configuration and packing interactions. |

| High-Resolution Mass Spectrometry | Accurate mass and elemental composition. | Confirmation of molecular formula. |

| Density Functional Theory (DFT) | Molecular geometry, electronic properties, spectroscopic predictions. | Understanding reactivity, predicting spectral data, and guiding synthetic efforts. numberanalytics.com |

| Ion Mobility-Mass Spectrometry | Separation of isomers and conformers based on shape. | Characterizing complex reaction mixtures and isomeric products. acs.org |

Potential as a Modular Component for Emerging Chemical Technologies

The structure of this compound makes it an attractive building block for various emerging chemical technologies. The isoxazole core is a known pharmacophore found in numerous FDA-approved drugs, suggesting its potential in medicinal chemistry. nih.govresearchgate.net The reactive bromine atom allows for its incorporation into larger, more complex molecules.

Medicinal Chemistry: The isoxazole ring system is present in a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govrsc.org The 3-methyl-5-substituted isoxazole motif is particularly common. nih.gov The bromopropyl side chain of this compound provides a handle for linking the isoxazole core to other pharmacophores or for creating libraries of compounds for high-throughput screening. acs.org

Materials Science: The rigid, aromatic nature of the isoxazole ring, combined with the potential for functionalization via the bromoalkyl chain, makes this compound a candidate for the development of novel organic materials. For instance, it could be incorporated into polymers or macrocycles for applications in organic electronics or sensing. The introduction of pyrene (B120774) or other fluorophores through the bromo functionality could lead to new fluorescent probes. mdpi.com

Agrochemicals: Isoxazole derivatives have also found applications as herbicides and fungicides. nih.gov The specific substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of 5-(1-Bromopropyl)-3-methylisoxazole?

- Methodological Answer : The compound can be synthesized via alkylation of a precursor such as 3-methylisoxazole derivatives. A plausible route involves reacting 5-(hydroxypropyl)-3-methylisoxazole with a brominating agent (e.g., PPh₃Br₂) in anhydrous dichloromethane under inert atmosphere (argon) at 0–15°C, followed by purification via column chromatography or recrystallization . Key parameters include controlling reaction temperature to minimize side reactions and using diisopropylethylamine as a base to neutralize byproducts . Yield optimization may require adjusting stoichiometry (e.g., 1.25 eq brominating agent) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for structural confirmation. The bromopropyl chain is identified by triplet signals (δ ~3.2 ppm for CH₂Br and δ ~2.2 ppm for CH₃ in the isoxazole ring) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 248.03) and bromine isotope patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1606 cm⁻¹ (C=N) and ~530 cm⁻¹ (C-Br) validate functional groups .

- Elemental Analysis : Validates composition (e.g., C: 43.75%, H: 5.03%, Br: 32.39%) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) for enzymes/receptors. Reference studies on analogous brominated isoxazoles, which show hydrogen bonding and metal coordination as key interaction modes .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding pockets and critical residues .

- Mutagenesis Studies : Replace key amino acids (e.g., histidine or cysteine) to test their role in binding .

Q. What strategies are effective in resolving contradictions in synthetic yields reported for this compound derivatives?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading). For example, THF/Et₃N mixtures may improve solubility and reduce side reactions .

- Advanced Purification : Use preparative HPLC (e.g., C18 column with MeOH/H₂O mobile phase) to isolate pure product and verify yields .

- Byproduct Analysis : Employ LC-MS to identify impurities (e.g., debrominated byproducts) and adjust brominating agents (e.g., NBS vs. PPh₃Br₂) .

Q. What methodologies are recommended for assessing the stability and degradation pathways of this compound under various conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), UV light, and varying pH. Monitor degradation via HPLC (retention time ~8–10 min for intact compound) .

- Degradation Product Identification : Use LC-HRMS to detect hydrolyzed products (e.g., 5-(hydroxypropyl)-3-methylisoxazole) or dimerization byproducts .

- Storage Recommendations : Store at –20°C in dark, anhydrous conditions to prevent bromine loss or hydrolysis .

Key Considerations for Researchers

- Synthetic Reproducibility : Document reaction parameters (e.g., argon atmosphere, dropwise addition of reagents) to ensure consistency .

- Biological Assay Design : Include positive/negative controls (e.g., known enzyme inhibitors) to validate interaction studies .

- Data Validation : Cross-verify spectroscopic data with literature values for analogous brominated heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.